N-(3-sulfamoylphenyl)cyclobutanecarboxamide
Description
N-(3-Sulfamoylphenyl)cyclobutanecarboxamide is a sulfonamide derivative featuring a cyclobutane-carboxamide core linked to a sulfamoyl-substituted phenyl group.
Properties
IUPAC Name |
N-(3-sulfamoylphenyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-17(15,16)10-6-2-5-9(7-10)13-11(14)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,13,14)(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXASCOFLDQBIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-sulfamoylphenyl)cyclobutanecarboxamide typically involves the reaction of 3-aminobenzenesulfonamide with cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Purification steps such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N-(3-sulfamoylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfamoyl derivatives
Scientific Research Applications
N-(3-sulfamoylphenyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-sulfamoylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Signal transduction: Modulating signaling pathways by interacting with key proteins involved in cellular communication.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares N-(3-sulfamoylphenyl)cyclobutanecarboxamide with key analogs, emphasizing substituent variations:
Key Observations :
- Sulfamoyl vs.
- Aromatic vs. Aliphatic Substituents : The 3-acetylphenyl analog () lacks the sulfonamide’s acidity, which could reduce solubility in aqueous environments compared to the target compound .
- Heterocyclic Modifications : The thiophene-containing analog () introduces sulfur-based π-π interactions, while the hydroxyl group may improve solubility but increase metabolic susceptibility .
Physicochemical Properties
Limited quantitative data are available, but inferences can be drawn from substituent effects:
- Polarity : The sulfamoyl group (pKa ~10–11) confers higher polarity than acetyl (pKa ~15) or thiophene derivatives, influencing logP and membrane permeability .
Biological Activity
N-(3-sulfamoylphenyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide derivatives. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 270.32 g/mol
The presence of the sulfonamide group is significant as it often correlates with various biological activities, including antimicrobial and anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures can inhibit various enzymes, including carbonic anhydrases and protein kinases, which play critical roles in cellular signaling pathways related to cancer and other diseases .
Potential Targets:
- Carbonic Anhydrases : These enzymes are involved in pH regulation and are often targeted for cancer therapy.
- Protein Kinases : Inhibition of these kinases can disrupt signaling pathways that promote tumor growth and survival.
Antimicrobial Properties
Research highlights the potential antimicrobial activity of sulfonamide derivatives, suggesting that this compound may exhibit similar properties. For example, studies on related compounds have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Activity
Compounds structurally related to this compound have demonstrated promising anticancer effects. The inhibition of protein kinases involved in tumor progression has been a focal area for many sulfonamide derivatives. For instance, inhibitors targeting the PI3K pathway have been shown to reduce cell proliferation in various cancer models .
1. In Vitro Studies
In vitro studies assessing the cytotoxicity of related cyclobutane derivatives indicated that modifications in the side chains significantly affect their potency against cancer cell lines. For instance, increasing lipophilicity through structural modifications led to enhanced activity against resistant strains .
2. Animal Models
Preclinical trials using animal models have shown that compounds similar to this compound can lead to significant tumor reduction when administered alongside conventional therapies. These findings suggest a synergistic effect that warrants further investigation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
